molecular formula C13H16N4O4 B2955133 Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate CAS No. 2445785-62-4

Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate

Cat. No. B2955133
CAS RN: 2445785-62-4
M. Wt: 292.295
InChI Key: JIMYYSVVIXBPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C13H16N4O4 and its molecular weight is 292.295. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organogel Formation and Mechanofluorochromic Dyes

Pyrimidine-containing β-iminoenolate difluoroboron complexes, including derivatives with tert-butyl groups, have been synthesized and found to self-assemble into organogels in specific solvents. These complexes exhibit reversible mechanofluorochromic behavior, making them interesting for the development of multi-stimuli-responsive soft materials and "turn-off" fluorescent sensors for detecting volatile organic compounds such as TFA vapor Mi et al., 2018.

Crystal Structure Analysis

The crystal structure of related tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate reveals mirror symmetry and a chair conformation for the hexahydropyrimidine ring, providing insights into the conformational preferences and stability of these compounds Dong et al., 1999.

Synthesis Pathways

An efficient one-pot synthesis method for 2-amino-4H-pyrans, compounds with varied applications including as anticancer, antihypertensive agents, has been reported, showcasing the versatility of tert-butyl amino derivatives in facilitating organic syntheses Zonouzi et al., 2006.

New Materials and Sensing Applications

Tert-butyl groups play a crucial role in the formation and function of novel materials with potential applications in sensing, organic electronics, and as precursors in various chemical syntheses, as demonstrated across multiple studies Justyna et al., 2017; Zhang et al., 2022.

Antimicrobial and Anticancer Agents

Compounds structurally related to tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate have been explored for their potential as antimicrobial and anticancer agents. This research underscores the importance of pyrimidine and related heterocyclic scaffolds in the development of new therapeutics El-Sattar et al., 2021.

Physiological Research Tools

Some plant growth retardants, including those from pyrimidine structures, are increasingly used in physiological research to gain insights into the regulation of terpenoid metabolism, which has implications for understanding plant growth, cell division, and senescence Grossmann, 1990.

properties

IUPAC Name

tert-butyl 9-cyano-6,8-dioxo-3,4-dihydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-13(2,3)21-12(20)16-4-5-17-9(7-16)8(6-14)10(18)15-11(17)19/h4-5,7H2,1-3H3,(H,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMYYSVVIXBPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C(=O)NC2=O)C#N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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